Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of benzyl 3,3-bis(formyl)pyrrolidine-1-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor for the synthesis of other pyrrolidine derivatives .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features make it suitable for investigating the mechanisms of various biological processes .
Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxymethyl groups and the pyrrolidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
Comparison: Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which can enhance its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c16-10-14(11-17)6-7-15(9-14)13(18)19-8-12-4-2-1-3-5-12/h1-5,16-17H,6-11H2 |
InChI Key |
PSQRYTTXTFAABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CO)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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